

# Head-to-Head Comparison: Berzosertib vs. AZD6738 in ATR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Berzosertib |           |
| Cat. No.:            | B612160     | Get Quote |

In the landscape of targeted cancer therapies, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy to exploit the DNA damage response (DDR) pathway in cancer cells. Among the frontrunners in this class are **Berzosertib** (M6620, formerly VX-970) and AZD6738 (Ceralasertib). Both are potent and selective ATR inhibitors currently under extensive clinical investigation. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.

# Mechanism of Action: Targeting the ATR-Chk1 Pathway

Both **Berzosertib** and AZD6738 are small molecule inhibitors that target the serine/threonine kinase ATR, a key regulator of the DDR pathway.[1][2] ATR is activated in response to single-stranded DNA breaks and replication stress, common features of cancer cells.[3][4] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. [1][5] By inhibiting ATR, both **Berzosertib** and AZD6738 prevent the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with underlying DDR defects or high levels of replication stress.[5][6][7]





ATR Signaling Pathway Inhibition

Click to download full resolution via product page

**Diagram 1:** ATR Signaling Pathway Inhibition

# **Preclinical Performance: A Comparative Overview**

Both molecules have demonstrated robust preclinical activity, both as monotherapies and in combination with DNA-damaging agents. The principle of synthetic lethality is a key driver of their efficacy, particularly in tumors with defects in other DDR pathways, such as those with ATM mutations.[1][7]



| Parameter                 | Berzosertib (M6620, VX-<br>970)                                                                | AZD6738 (Ceralasertib)                                                                                                                                                       |
|---------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target                    | ATR Kinase[8]                                                                                  | ATR Kinase[2]                                                                                                                                                                |
| IC50 (in vitro)           | 19 nM[4]                                                                                       | 1 nM (enzyme assay)[9], 74<br>nM (cellular pChk1)[2]                                                                                                                         |
| Selectivity               | Potent and selective ATR inhibitor.[1] Also inhibits ATM with lower potency.[8]                | Highly selective for ATR over other PI3K-like kinases (DNA-PK, ATM, mTOR) with IC50 > 5μM in cells.[2]                                                                       |
| Monotherapy Activity      | Demonstrated activity in various cancer cell lines and xenograft models.[10][11]               | Inhibited proliferation in 73/197 solid and hematological cell lines with an IC50 < 1µM.[2] Showed significant tumor growth inhibition in ATM-deficient xenograft models.[2] |
| Combination Synergy       | Synergizes with chemotherapy (gemcitabine, cisplatin, topotecan) and radiotherapy.[4] [11][12] | Synergizes with chemotherapy (cisplatin, carboplatin, gemcitabine), radiotherapy, and PARP inhibitors (olaparib). [2][7][13]                                                 |
| Biomarkers of Sensitivity | ATM loss, TP53 mutations.[1]                                                                   | ATM pathway defects, CCNE1 amplification.[7]                                                                                                                                 |

### **Clinical Development and Performance**

Both **Berzosertib** and AZD6738 have advanced into numerous clinical trials across a wide range of solid tumors, both as monotherapy and in combination with various anti-cancer agents.

### **Berzosertib Clinical Snapshot**

**Berzosertib** has been investigated in multiple Phase I and II clinical trials.[14] A notable Phase II trial in platinum-resistant small cell lung cancer (SCLC), in combination with topotecan, showed an objective response rate (ORR) of 36%.[15] In another study, combination with



gemcitabine demonstrated improved progression-free survival in platinum-resistant ovarian cancer.[1] However, a pivotal trial in SCLC was discontinued for futility, highlighting the importance of patient selection.[1] The primary dose-limiting toxicity is myelosuppression.[1]

| Trial Identifier | Phase | Indication                               | Combination<br>Agent          | Key Findings                                                              |
|------------------|-------|------------------------------------------|-------------------------------|---------------------------------------------------------------------------|
| NCT02487095      | II    | Small Cell Lung<br>Cancer                | Topotecan                     | ORR of 36% in relapsed SCLC. [15]                                         |
| NCT02595892      | II    | Platinum-<br>Resistant<br>Ovarian Cancer | Gemcitabine                   | Improved progression-free survival compared to gemcitabine alone.[1]      |
| NCT02157792      | 1     | Advanced Solid<br>Tumors                 | Monotherapy or<br>Carboplatin | Well-tolerated with preliminary anti-tumor responses.[16] [17]            |
| NCT02595931      | I     | Advanced Solid<br>Tumors                 | Irinotecan                    | Manageable side effects with promising activity in ATM mutant tumors.[18] |

#### **AZD6738 (Ceralasertib) Clinical Snapshot**

AZD6738 is also being evaluated in numerous clinical trials, often in combination with PARP inhibitors like olaparib, immunotherapy such as durvalumab, and various chemotherapies.[19] A Phase II study in advanced gastric cancer in combination with durvalumab reported an ORR of 22.6%.[20] Preclinical data strongly supports the combination of AZD6738 with olaparib, particularly in BRCA-mutant models.



| Trial Identifier        | Phase | Indication                             | Combination<br>Agent      | Key Findings                                                 |
|-------------------------|-------|----------------------------------------|---------------------------|--------------------------------------------------------------|
| NCT03682289             | 1/11  | Solid Tumors                           | Olaparib or<br>Durvalumab | Ongoing study evaluating various combinations. [21]          |
| Phase II (Kim et al.)   | II    | Advanced<br>Gastric Cancer             | Durvalumab                | ORR of 22.6%.<br>[20]                                        |
| Phase I (Kim et<br>al.) | I     | Refractory<br>Cancer                   | Paclitaxel                | RP2D established; ORR of 33.3% in melanoma subset.[3]        |
| NCT04564027             | lla   | ATM mutant<br>advanced solid<br>tumors | Monotherapy               | Evaluating efficacy in a biomarker- selected population.[22] |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of key experimental findings. Below are representative protocols for assays commonly used to evaluate ATR inhibitors.

#### **Cell Viability Assay (General Protocol)**

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth during the treatment period.
- Drug Treatment: Cells are treated with a dose range of **Berzosertib** or AZD6738, either as single agents or in combination with a fixed concentration of a chemotherapeutic agent.
- Incubation: Plates are incubated for a specified period, typically 48-72 hours.







- Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as a surrogate for cell number.[9]
- Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.





General Cell Viability Assay Workflow

Click to download full resolution via product page

Diagram 2: Cell Viability Assay Workflow

## In Vivo Xenograft Studies (General Protocol)



- Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Mice are randomized into treatment groups (e.g., vehicle control, **Berzosertib**/AZD6738 monotherapy, chemotherapy alone, combination therapy).
- Drug Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage for AZD6738, intravenous for **Berzosertib**).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
- Data Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment groups is determined.

#### Conclusion

Both **Berzosertib** and AZD6738 are highly potent and selective ATR inhibitors with compelling preclinical and clinical data. While a direct head-to-head clinical trial is lacking, the available evidence suggests that both are promising therapeutic agents, particularly in combination with DNA-damaging therapies and in biomarker-selected patient populations. AZD6738's oral bioavailability offers a potential advantage in terms of patient convenience over the intravenous administration of **Berzosertib**.[2] The ongoing clinical trials for both agents will be critical in further defining their respective therapeutic roles and optimal patient populations. Researchers and clinicians should closely monitor the results of these trials to guide future drug development and clinical application of ATR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berzosertib | C24H25N5O3S | CID 59472121 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Berzosertib Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 13. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. berzosertib My Cancer Genome [mycancergenome.org]
- 15. 2021-04-12 EMD Serono Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer [emdserono.com]
- 16. Phase I Trial of Berzosertib Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 17. Trial Berzosertib can neutralize the cancer's ability to repair itself TRIAL-IN Pharma [trial-in.com]
- 18. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 19. Facebook [cancer.gov]



- 20. jitc.bmj.com [jitc.bmj.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. PLANETTE: A modular phase IIa multicenter open-label study evaluating the ATR inhibitor ceralasertib (AZD6738) in ATM mutant advanced solid tumors. - ASCO [asco.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: Berzosertib vs. AZD6738 in ATR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612160#head-to-head-comparison-of-berzosertib-and-azd6738]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com